molecular formula C6H4F3NO3S B12854309 3-(Trifluoromethylsulfonyl)pyridin-2-ol

3-(Trifluoromethylsulfonyl)pyridin-2-ol

Cat. No.: B12854309
M. Wt: 227.16 g/mol
InChI Key: HEYZJGILMARALV-UHFFFAOYSA-N
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Description

3-(Trifluoromethylsulfonyl)pyridin-2-ol is a chemical compound with the molecular formula C6H4F3NO2S. This compound is part of the broader class of trifluoromethylpyridines, which are known for their unique physicochemical properties due to the presence of the trifluoromethyl group. These properties make them valuable in various fields, including agrochemicals, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethylsulfonyl)pyridin-2-ol typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the radical trifluoromethylation of pyridin-2-ol derivatives. This process often uses reagents such as trifluoromethylsulfonyl chloride (CF3SO2Cl) in the presence of a base like triethylamine (Et3N) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethylsulfonyl)pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various trifluoromethyl-substituted pyridines, sulfonyl derivatives, and other functionalized pyridine compounds .

Scientific Research Applications

3-(Trifluoromethylsulfonyl)pyridin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylsulfonyl)pyridin-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing nature of the trifluoromethyl group, can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethylsulfonyl)pyridin-2-ol is unique due to the presence of the trifluoromethyl group, which imparts enhanced stability, lipophilicity, and electron-withdrawing properties. These characteristics make it particularly valuable in applications requiring robust and versatile chemical intermediates .

Properties

Molecular Formula

C6H4F3NO3S

Molecular Weight

227.16 g/mol

IUPAC Name

3-(trifluoromethylsulfonyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H4F3NO3S/c7-6(8,9)14(12,13)4-2-1-3-10-5(4)11/h1-3H,(H,10,11)

InChI Key

HEYZJGILMARALV-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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